molecular formula C27H19N5O6S2 B11656461 5,5'-[(4-nitrophenyl)methanediyl]bis(1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione)

5,5'-[(4-nitrophenyl)methanediyl]bis(1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione)

Cat. No.: B11656461
M. Wt: 573.6 g/mol
InChI Key: UNKDUKFWLRRKOL-UHFFFAOYSA-N
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Description

5-[(4,6-DIOXO-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YL)(4-NITROPHENYL)METHYL]-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups, nitro groups, and diazinane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4,6-DIOXO-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YL)(4-NITROPHENYL)METHYL]-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Involving the reaction of phenyl-substituted diazinane derivatives with nitrobenzaldehyde under acidic or basic conditions.

    Oxidation and Reduction Reactions: Utilized to introduce or modify functional groups such as nitro and sulfanyl groups.

    Cyclization Reactions: To form the diazinane rings, often involving the use of catalysts and specific temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Key considerations include:

    Reaction Optimization: Ensuring optimal reaction conditions (temperature, pressure, pH) to maximize yield.

    Purification Techniques: Using methods such as crystallization, distillation, and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4,6-DIOXO-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YL)(4-NITROPHENYL)METHYL]-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.

    Substitution: Aromatic substitution reactions can occur, particularly on the phenyl rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

    Amines: Formed from the reduction of nitro groups.

    Sulfoxides and Sulfones: Formed from the oxidation of sulfanyl groups.

    Substituted Aromatics: Formed from aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential antimicrobial and anticancer properties. The presence of nitro and sulfanyl groups is particularly significant in these studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics.

Industry

In industrial applications, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties contribute to the development of materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-[(4,6-DIOXO-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YL)(4-NITROPHENYL)METHYL]-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with molecular targets such as enzymes and receptors. The nitro and sulfanyl groups play a crucial role in these interactions, often leading to the inhibition or activation of specific biological pathways. The compound’s ability to form hydrogen bonds and participate in redox reactions is also significant in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • **5-[(4,6-DIOXO-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YL)(4-METHOXYPHENYL)METHYL]-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
  • **5-[(4,6-DIOXO-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YL)(4-CHLOROPHENYL)METHYL]-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Uniqueness

The uniqueness of 5-[(4,6-DIOXO-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YL)(4-NITROPHENYL)METHYL]-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and sulfanyl groups, along with multiple phenyl rings, makes it a versatile compound with a wide range of applications.

Properties

Molecular Formula

C27H19N5O6S2

Molecular Weight

573.6 g/mol

IUPAC Name

5-[(4,6-dioxo-1-phenyl-2-sulfanylidene-1,3-diazinan-5-yl)-(4-nitrophenyl)methyl]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C27H19N5O6S2/c33-22-20(24(35)30(26(39)28-22)16-7-3-1-4-8-16)19(15-11-13-18(14-12-15)32(37)38)21-23(34)29-27(40)31(25(21)36)17-9-5-2-6-10-17/h1-14,19-21H,(H,28,33,39)(H,29,34,40)

InChI Key

UNKDUKFWLRRKOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=O)NC2=S)C(C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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